molecular formula C27H23FN4O3 B2550351 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1189871-60-0

2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide

Katalognummer B2550351
CAS-Nummer: 1189871-60-0
Molekulargewicht: 470.504
InChI-Schlüssel: LCHSFTVFGMDBPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a pyrimidinone ring, an indole ring, a methoxybenzyl group, and an acetamide group with a m-tolyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluoro group could introduce some interesting electronic effects, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidinone and indole rings might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. For example, the presence of the fluoro and methoxy groups could affect the compound’s polarity and solubility .

Wissenschaftliche Forschungsanwendungen

Hepatitis B Virus Inhibition

A study by Ivashchenko et al. (2019) detailed the synthesis and structural analysis of a related compound, evaluating it as a new inhibitor of the hepatitis B virus (HBV). The compound exhibited in vitro nanomolar inhibitory activity against HBV, highlighting its potential as a lead for developing new antiviral drugs (Ivashchenko et al., 2019).

Analgesic Activity Evaluation

Another research focus is on analgesic properties, as seen in the study by Fouchard et al. (2001), where (indol-3-yl)alkylamides, related in structure, were synthesized and evaluated for their analgesic activity. This study identifies compounds with significant analgesic properties, comparable to reference drugs, indicating the potential for pain management applications (Fouchard et al., 2001).

Antiallergic Agents Development

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to discover novel antiallergic compounds. Their efforts identified a compound significantly more potent than established antihistamines, emphasizing the importance of structural exploration in developing new antiallergic therapies (Menciu et al., 1999).

Investigation of A2B Adenosine Receptor Antagonists

Research by Cheung et al. (2010) on 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides, which share structural motifs with the compound , aimed at discovering drug-like, non-xanthine based A2B adenosine receptor antagonists. This work underscores the potential of such compounds in modulating adenosine receptors, with implications for treating various conditions, including inflammatory diseases (Cheung et al., 2010).

Zukünftige Richtungen

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, reactivity, biological activity, and potential applications .

Eigenschaften

IUPAC Name

2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3/c1-17-4-3-5-20(12-17)30-24(33)15-32-23-11-8-19(28)13-22(23)25-26(32)27(34)31(16-29-25)14-18-6-9-21(35-2)10-7-18/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSFTVFGMDBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.